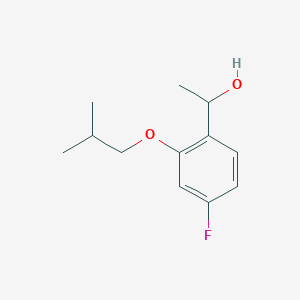

1-(4-Fluoro-2-isobutoxyphenyl)ethanol

Description

1-(4-Fluoro-2-isobutoxyphenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₁₂H₁₇FO₂ (assuming reduction of the ketone group in its precursor, 1-(4-Fluoro-2-isobutoxyphenyl)ethanone, to a hydroxyl group). The compound features a 4-fluoro substituent and a bulky 2-isobutoxy group on the phenyl ring, which influence its electronic, steric, and solubility characteristics.

Properties

IUPAC Name |

1-[4-fluoro-2-(2-methylpropoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8-9,14H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCCNCIDRJINLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)F)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-isobutoxyphenyl)ethanol typically involves the reaction of 4-fluoro-2-isobutoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as methanol or ethanol . The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 1-(4-Fluoro-2-isobutoxyphenyl)ethanol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-isobutoxyphenyl)ethanol undergoes various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: NaOCH3 in methanol, sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

Oxidation: 4-Fluoro-2-isobutoxybenzaldehyde, 4-Fluoro-2-isobutoxybenzoic acid.

Reduction: 1-(4-Fluoro-2-isobutoxyphenyl)ethane.

Substitution: 1-(4-Methoxy-2-isobutoxyphenyl)ethanol.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry is one of the primary sectors where 1-(4-Fluoro-2-isobutoxyphenyl)ethanol is being explored. Its structural characteristics suggest several potential biological activities:

- Antimicrobial Properties : Research indicates that compounds similar to 1-(4-Fluoro-2-isobutoxyphenyl)ethanol exhibit antimicrobial activity, making them candidates for developing new antibiotics or antiseptics. The presence of the fluorine atom may enhance the compound's ability to penetrate bacterial membranes, improving efficacy against resistant strains.

- Anti-inflammatory Effects : Preliminary studies suggest that phenolic compounds can exhibit anti-inflammatory properties. The unique structure of 1-(4-Fluoro-2-isobutoxyphenyl)ethanol may contribute to this activity, potentially leading to applications in treating inflammatory diseases .

- Neuroprotective Agents : There is growing interest in the neuroprotective potential of phenolic compounds. Given its structural similarities with known neuroprotective agents, further investigation into 1-(4-Fluoro-2-isobutoxyphenyl)ethanol could reveal its efficacy in neurodegenerative conditions .

Agrochemical Applications

In agrochemistry, 1-(4-Fluoro-2-isobutoxyphenyl)ethanol may serve as a key ingredient in developing herbicides or pesticides. Its ability to interact with biological systems suggests it could be effective in targeting specific pathways in pests while minimizing harm to beneficial organisms. The fluorine substituent may enhance the compound's stability and efficacy under various environmental conditions .

Material Science

The unique chemical properties of 1-(4-Fluoro-2-isobutoxyphenyl)ethanol also open avenues in material science:

- Polymer Chemistry : The compound can potentially be used as a building block for synthesizing polymers with tailored properties. Its reactivity can lead to materials with specific mechanical or thermal characteristics, useful in various applications from coatings to composites .

- Nanotechnology : Due to its unique structure and potential functional groups, it may be utilized in creating nanomaterials for applications in electronics or drug delivery systems. The incorporation of fluorinated compounds often enhances the performance characteristics of nanomaterials .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-isobutoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the fluoro group enhances its ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to enzymes or receptors. The isobutoxy group provides steric hindrance, affecting the compound’s overall reactivity and selectivity in biochemical processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-Fluoro-2-isobutoxyphenyl)ethanol (inferred properties) with structurally related compounds from the evidence:

Key Observations:

Fluorine at the para position enhances electronegativity, influencing electronic distribution and binding interactions in biological systems . The ethanol moiety (inferred) improves water solubility compared to ketone analogs, which may reduce toxicity risks .

Hazard Profile: The ketone precursor (C₁₂H₁₅FO₂) exhibits acute toxicity (H301: toxic if swallowed; H311: toxic in contact with skin; H331: toxic if inhaled) . The ethanol derivative may have lower toxicity due to reduced electrophilicity.

Biological Activity

1-(4-Fluoro-2-isobutoxyphenyl)ethanol is a phenolic alcohol with a unique molecular structure that includes a fluorine atom and an isobutoxy substituent on a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances its reactivity, which may contribute to its biological effects.

- Molecular Formula : C12H17F O2

- Molecular Weight : 210.24 g/mol

- Structure : The compound features a phenolic hydroxyl group, which is known for its ability to participate in various biochemical interactions.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Fluorophenyl)ethanol | C8H9FO | Lacks isobutoxy group; simpler structure |

| 2-(2-Isobutoxyphenyl)ethanol | C12H18O2 | Lacks fluorine; different substitution pattern |

| 1-(5-Fluoro-2-isobutoxyphenyl)ethanol | C12H17FO2 | Different position of fluorine; similar but distinct |

| Tyrosol | C8H10O2 | Lacks fluorine; known antioxidant properties |

This table highlights the structural uniqueness of 1-(4-Fluoro-2-isobutoxyphenyl)ethanol, which may confer distinct chemical reactivity and biological activity compared to other phenolic alcohols .

Pharmacological Potential

Research indicates that 1-(4-Fluoro-2-isobutoxyphenyl)ethanol may exhibit a range of biological activities:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, likely due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which could be attributed to the presence of the hydroxyl group in the phenolic structure.

- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective properties, particularly in models of ischemic injury .

Study on Antitumor Effects

A study examining the effects of various phenolic compounds on cancer cell lines found that derivatives similar to 1-(4-Fluoro-2-isobutoxyphenyl)ethanol exhibited significant cytotoxicity against specific cancer types. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Neuroprotection in Ischemic Models

Research has shown that compounds structurally related to 1-(4-Fluoro-2-isobutoxyphenyl)ethanol can reduce neuronal damage following ischemic events. These studies highlight the potential for neuroprotective therapies involving this compound class, focusing on their ability to inhibit inflammatory cytokines and promote cell survival .

The biological activity of 1-(4-Fluoro-2-isobutoxyphenyl)ethanol may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in oxidative stress and inflammation.

- Modulation of Cell Signaling Pathways : The compound may affect key signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression and neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.